molecular formula C30H27ClP2Ru B1430952 Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) CAS No. 71397-33-6

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)

Cat. No. B1430952
CAS RN: 71397-33-6
M. Wt: 586 g/mol
InChI Key: NFGZGIRSDQBCFT-UHFFFAOYSA-M
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Description

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is a chemical compound with the empirical formula C30H27ClP2Ru . It has a molecular weight of 586.01 . This compound is often used as a catalyst in various chemical reactions .


Molecular Structure Analysis

The molecular structure of Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) consists of a ruthenium atom coordinated to a cyclopentadienyl ring, a chlorine atom, and a bis(diphenylphosphino)methane ligand .


Chemical Reactions Analysis

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is known to act as a catalyst in several types of reactions. These include Anti-Markovnikov hydration, β-alkylation with primary alcohols, cyclization of terminal alkynals to cycloalkenes, electrochemical oxidation of methanol, hydration of 1-alkynes, and isomerization of allylic alcohols .


Physical And Chemical Properties Analysis

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) appears as an orange crystal . It has a melting point range of 190-196 °C .

Scientific Research Applications

Synthesis and Coordination Chemistry

This complex serves as a key precursor in the synthesis of novel organometallic complexes. For instance, the synthesis and characterization of ruthenium coordination complexes involving chelating phosphine ligands demonstrate the complex's ability to form stable, novel structures with significant potential in catalysis and materials science (Hussain et al., 2012). Similarly, its role in the cyclometallation of bis(diphenylphosphino)methane ligands on a binuclear ruthenium(0) carbonyl complex showcases the structural diversity and reactivity it can impart to metal centers (Mirza et al., 1995).

Structural Analysis

The detailed structural analysis of monomeric ruthenium complexes containing bidentate bis(diphenylphosphino) ligands illustrates the geometric and electronic nuances of these complexes, providing insights into their bonding and stability. These analyses are crucial for understanding the reactivity and catalytic properties of such complexes (Pearson et al., 1996).

Catalytic Applications

The complex has also been investigated for its catalytic applications, particularly in the hydrogenation of ketones, demonstrating its effectiveness as a catalyst in organic synthesis. This research highlights the potential of using such complexes in industrial and pharmaceutical chemistry to achieve high efficiency and selectivity in reactions (Doherty et al., 2007).

Non-linear Optics and Electrochemistry

Moreover, the complex's application extends to non-linear optics and electrochemistry, where its unique electronic properties facilitate the study of molecular non-linearities and electrochemical behaviors. These studies are pivotal for developing new materials with specific optical and electronic characteristics, relevant in telecommunications and information processing technologies (McDonagh et al., 1996).

Safety And Hazards

The compound is classified as Acute Tox. 4 for dermal, inhalation, and oral exposure. It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it can cause eye and skin irritation. It is also classified as STOT SE 3, indicating that it can cause specific target organ toxicity through single exposure .

properties

InChI

InChI=1S/C25H22P2.C5H5.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-5H;1H;/q;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGZGIRSDQBCFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClP2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
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Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
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Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
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Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
Reactant of Route 5
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
Reactant of Route 6
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)

Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com

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